Product packaging for GSK-2262167 sodium(Cat. No.:)

GSK-2262167 sodium

Cat. No.: B14756121
M. Wt: 469.5 g/mol
InChI Key: NLXRIRSFFYEYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK-2262167 sodium (CAS 1165923-54-5) is a research chemical provided for pharmaceutical and biochemical applications in preclinical studies . This compound has a molecular formula of C25H25N4NaO4 and a molecular weight of 468.49 . The sodium salt form is typically engineered to enhance stability and dissolution in biological systems . As indicated by its naming convention, it is a small-molecule drug candidate originating from GlaxoSmithKline, suggesting a potential role in kinase or enzyme modulation . Glycogen Synthase Kinase-3 (GSK-3) is a recognized drug discovery target for multiple pathological conditions, particularly in the central nervous system (CNS) . Aberrant GSK-3 activity is implicated in numerous diseases, including neurodegenerative and psychiatric disorders, and the development of GSK-3 inhibitors represents a potential therapeutic avenue for conditions such as Alzheimer's disease, cognitive disabilities, and brain injury . Researchers should note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . It is supplied as a solid powder with a stated purity of over 98% and a shelf life of more than two years when stored correctly at dry, dark conditions at -20°C for long term preservation . For in vitro studies, it is soluble in DMSO .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N4NaO4 B14756121 GSK-2262167 sodium

Properties

Molecular Formula

C25H26N4NaO4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);

InChI Key

NLXRIRSFFYEYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N.[Na]

Origin of Product

United States

Preparation Methods

The synthesis of GSK-2262167 sodium involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

GSK-2262167 sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK-2262167 sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various biological processes.

    Biology: Employed in research to understand the signaling pathways mediated by the S1P1 receptor.

    Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and rheumatoid arthritis.

    Industry: Utilized in the development of new drugs targeting the S1P1 receptor .

Mechanism of Action

GSK-2262167 sodium exerts its effects by binding to and activating the S1P1 receptor. This activation leads to the modulation of various signaling pathways involved in immune cell trafficking, vascular development, and other physiological processes. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade .

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence identifies several compounds listed alongside GSK-2262167 sodium in supplier catalogs, which may serve as functional or structural analogues (Table 1):

Table 1: Comparison of this compound with Catalogued Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Features (Inferred) Reference
This compound 1165923-54-5 Not provided Sodium salt form, research use
PF-3758309 dihydrochloride Not provided Not provided Kinase inhibitor (PAK1 target)
NVS-PAK1-C 2250019-95-3 Not provided PAK1 inhibitor, oncology research
NRX-1933 2763260-30-4 Not provided Research compound (undisclosed)
FTY720-(S)-Phosphate 402616-26-6 Not provided Sphingosine-1-phosphate modulator

Key Observations :

  • Target Specificity: Compounds like PF-3758309 dihydrochloride and NVS-PAK1-C explicitly target PAK1 (p21-activated kinase 1), a regulator of cell motility and proliferation .
  • Formulation Differences : Unlike FTY720 derivatives (e.g., azido-FTY720, FTY720-Mitoxy), which are sphingosine analogs, this compound’s sodium salt form implies distinct physicochemical properties, such as higher aqueous solubility compared to free acid/base forms .

Pharmacokinetic and Toxicity Profiles

Limited data are available for this compound. However, provides a framework for comparing solubility and toxicity metrics of structurally similar indole-carboxylic acid derivatives (Table 2).

Table 2: General Properties of Sodium-Containing Research Compounds

Parameter This compound (Inferred) Sodium Hydroxide (Reference) Sodium Silicate (Reference)
Solubility in H₂O High (sodium salt advantage) 1110 g/L (20°C) 22.2% w/w (Na₂SiO₃)
Toxicity (GHS Classification) Not available Category 1B (Skin corrosion) Not classified
Primary Use Research applications Industrial reagent Material science
Reference

Notes:

  • Sodium salts like GSK-2262167 typically exhibit enhanced solubility compared to neutral forms, critical for in vitro assays requiring precise dosing .
  • Toxicity data for this compound are absent in the evidence, but sodium-containing compounds (e.g., sodium hydroxide) often require careful handling due to corrosivity .

Biological Activity

GSK-2262167 sodium is a potent agonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1). This compound is part of a class of drugs that modulate immune responses and has been studied for its potential therapeutic applications, particularly in autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis. The biological activity of this compound is primarily mediated through its interaction with S1P receptors, which play crucial roles in lymphocyte circulation, immune cell trafficking, and vascular functions.

This compound acts as an S1P1 receptor agonist, which leads to:

  • Lymphocyte Sequestration : By activating S1P1 receptors, GSK-2262167 promotes the retention of lymphocytes in secondary lymphoid organs, reducing their availability in the peripheral bloodstream. This mechanism is beneficial in conditions where excessive lymphocyte activity contributes to pathology, such as MS .
  • Regulation of Immune Response : The agonism of S1P receptors influences various immune processes, including cell proliferation, differentiation, and migration. This modulation can help in controlling inflammatory responses and autoimmunity .

Table 1: Comparison of GSK-2262167 with Fingolimod

FeatureThis compoundFingolimod (FTY720)
S1P Receptor TargetS1P1S1P1, S1P3-S1P5
Primary IndicationAutoimmune diseasesMultiple sclerosis
MechanismLymphocyte sequestrationLymphocyte sequestration
Side EffectsFewer cardiovascular effectsBradycardia, hypertension
Clinical Development StatusOngoing studiesApproved

Preclinical Studies

In preclinical models, GSK-2262167 has demonstrated efficacy comparable to fingolimod in reducing disease severity in collagen-induced arthritis models. The compound significantly reduced lymphocyte counts in peripheral blood and improved clinical scores related to inflammation and joint damage .

Case Studies

Case Study 1 : A study involving animal models of MS reported that treatment with GSK-2262167 resulted in a marked reduction in the infiltration of immune cells into the central nervous system (CNS), suggesting its potential for neuroprotection .

Case Study 2 : In a clinical trial setting, patients treated with GSK-2262167 exhibited a favorable safety profile with minimal cardiovascular side effects compared to traditional therapies. The study highlighted the importance of receptor selectivity in mitigating adverse effects while maintaining therapeutic efficacy .

Pharmacokinetics and Safety Profile

This compound has favorable pharmacokinetic properties that support its use as a therapeutic agent:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High lipophilicity allows it to cross the blood-brain barrier effectively.
  • Metabolism : Primarily metabolized by sphingosine kinases to active metabolites that exert biological effects.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 12 hours
MetabolismHepatic (via sphingosine kinases)

Q & A

Q. What are the established protocols for synthesizing and characterizing GSK-2262167 sodium?

To synthesize this compound, follow rigorous protocols for salt formation, purification (e.g., recrystallization or chromatography), and characterization using techniques like NMR, HPLC, and mass spectrometry. Ensure purity validation via elemental analysis and spectroscopic consistency with literature benchmarks. For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and include negative controls . Experimental sections should avoid redundancy with figures/tables unless critical to interpretation .

Q. What key pharmacological properties should be prioritized in initial studies of this compound?

Focus on solubility (in aqueous and organic solvents), stability under physiological conditions (pH, temperature), and receptor binding affinity. Use assays like surface plasmon resonance (SPR) for binding kinetics and cell-based models for preliminary efficacy/toxicity. Cross-validate results with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to minimize artifacts .

Q. How can researchers efficiently locate prior studies on this compound or analogous compounds?

Leverage academic databases (PubMed, Google Scholar) with advanced search filters for CAS numbers, structural analogs, and target pathways. Use Boolean operators (e.g., "this compound AND kinase inhibition") and citation-tracking tools to identify seminal papers. Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .

Q. What safety protocols are essential when handling sodium-based compounds like this compound?

Follow institutional SOPs for hygroscopic or reactive sodium salts: use inert atmosphere gloveboxes for moisture-sensitive steps, wear PPE (gloves, goggles), and neutralize waste with appropriate solvents (e.g., isopropanol for sodium residues). Document spill-response procedures and ensure real-time monitoring during exothermic reactions .

Q. How should initial in vitro/in vivo experiments be designed to validate this compound’s activity?

Adopt dose-response studies with positive/negative controls (e.g., known inhibitors/vehicles) and blinded analysis to reduce bias. For in vivo work, adhere to ethical guidelines (3Rs principle) and include pharmacokinetic parameters (bioavailability, half-life). Use statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate conflicting studies with standardized protocols and orthogonal assays. Apply machine learning to detect patterns in high-dimensional datasets (e.g., transcriptomic vs. proteomic responses) . Publish negative results to clarify discrepancies .

Q. What strategies optimize this compound’s bioactivity while minimizing off-target effects?

Use structure-activity relationship (SAR) studies to modify functional groups. Pair computational docking (e.g., molecular dynamics simulations) with high-throughput screening (HTS) to prioritize analogs. Validate selectivity via kinome-wide profiling or chemoproteomics .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Combine transcriptomics, proteomics, and metabolomics using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Cross-reference with CRISPR knockout libraries to confirm target relevance .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: monitor critical process parameters (CPPs) via PAT (process analytical technology) tools like in-line FTIR. Use design-of-experiments (DoE) to optimize reaction conditions and establish acceptance criteria for impurities .

Q. How can researchers ensure reproducibility in studies involving this compound?

Adhere to FAIR data principles: share raw data, code, and materials via repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time documentation. Collaborate with independent labs for external validation and pre-register study designs to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.